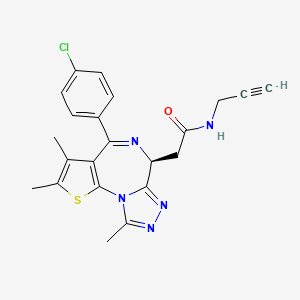

(+)-JQ1 PA

説明

特性

IUPAC Name |

2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-prop-2-ynylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClN5OS/c1-5-10-24-18(29)11-17-21-27-26-14(4)28(21)22-19(12(2)13(3)30-22)20(25-17)15-6-8-16(23)9-7-15/h1,6-9,17H,10-11H2,2-4H3,(H,24,29)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLSCJWMPQYKVKU-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCC#C)C4=CC=C(C=C4)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCC#C)C4=CC=C(C=C4)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClN5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of (+)-JQ1 on BET Proteins: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-JQ1 is a potent and specific small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT.[1][2] These proteins are crucial epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails, thereby playing a pivotal role in the regulation of gene transcription.[1][3] Due to their involvement in the expression of key oncogenes such as MYC, BET proteins have emerged as significant therapeutic targets in oncology and other diseases.[4][5][6] This technical guide provides a comprehensive overview of the mechanism of action of (+)-JQ1, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action

The primary mechanism of action of (+)-JQ1 involves its competitive binding to the acetyl-lysine binding pockets of BET bromodomains, leading to the displacement of BET proteins from chromatin and subsequent transcriptional repression of target genes.[1][2]

Competitive Binding to BET Bromodomains

(+)-JQ1 acts as a structural mimic of acetylated lysine, enabling it to bind with high affinity to the bromodomains of BET proteins.[1][3] This binding is highly specific for the BET family over other bromodomain-containing proteins.[1] The binding affinity of (+)-JQ1 varies across the different BET proteins and their individual bromodomains (BD1 and BD2). Isothermal titration calorimetry (ITC) has been used to precisely determine these binding constants, revealing dissociation constants (Kd) in the nanomolar range.[1] For instance, (+)-JQ1 binds to the first bromodomain of BRD4 (BRD4(1)) with a Kd of approximately 50 nM and to the second bromodomain (BRD4(2)) with a Kd of about 90 nM.[1]

Displacement of BET Proteins from Chromatin

By occupying the acetyl-lysine binding pockets, (+)-JQ1 effectively displaces BET proteins, particularly BRD4, from their association with acetylated histones on nuclear chromatin.[1] This displacement has been demonstrated using techniques such as Fluorescence Recovery After Photobleaching (FRAP). In cells expressing GFP-tagged BRD4, treatment with (+)-JQ1 leads to a rapid recovery of fluorescence after photobleaching, indicating that BRD4 is no longer tightly bound to chromatin and is freely diffusing within the nucleus.[1]

Transcriptional Repression and Downstream Effects

The displacement of BET proteins from chromatin leads to the downregulation of target gene expression.[2][4] One of the most well-characterized downstream effects of (+)-JQ1 is the potent suppression of the MYC oncogene.[4][5][6][7][8][9] This effect is observed in various cancer cell lines, particularly those with MYC translocations or amplifications.[4][5] The inhibition of MYC expression is a key driver of the anti-proliferative effects of (+)-JQ1.[4][6]

Beyond MYC, (+)-JQ1 also modulates the expression of other genes involved in cell cycle progression and apoptosis. For example, treatment with (+)-JQ1 can lead to the upregulation of cell cycle inhibitors like p21 and p27, and the downregulation of anti-apoptotic proteins.[5][6][7][10] The specific transcriptional changes induced by (+)-JQ1 can be cell-type dependent.[2]

The cellular consequences of these transcriptional changes include:

-

Cell Cycle Arrest: (+)-JQ1 can induce G1 cell cycle arrest in cancer cells.[5][6]

-

Apoptosis: In some cellular contexts, (+)-JQ1 treatment can lead to programmed cell death.[4]

-

Differentiation: In certain malignancies, such as NUT midline carcinoma, (+)-JQ1 can induce terminal differentiation.[1][2]

Quantitative Data

The following tables summarize the binding affinities and inhibitory concentrations of (+)-JQ1 for various BET bromodomains.

Table 1: Binding Affinities of (+)-JQ1 to BET Bromodomains

| BET Protein | Bromodomain | Dissociation Constant (Kd) by ITC |

| BRD4 | BD1 | ~50 nM[1] |

| BRD4 | BD2 | ~90 nM[1] |

| BRD3 | BD1 & BD2 | Comparable to BRD4[1] |

| BRDT | BD1 | ~3-fold weaker than BRD4(1)[1] |

| BRD2 | BD1 | ~3-fold weaker than BRD4(1)[1] |

Table 2: Inhibitory Concentrations (IC50) of (+)-JQ1

| Assay | Target | IC50 Value |

| AlphaScreen | BRD4(1) | 77 nM[1] |

| AlphaScreen | BRD4(2) | 33 nM[1] |

| Cell Proliferation (NMC797) | - | 69 nM[11] |

| Cell Proliferation (MV4;11) | - | 72 nM[11] |

Experimental Protocols

Detailed methodologies for key experiments used to elucidate the mechanism of action of (+)-JQ1 are provided below.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to measure the binding of (+)-JQ1 to BET bromodomains in a competitive format.

Principle: The assay relies on the transfer of energy from a donor fluorophore (e.g., terbium-conjugated antibody) to an acceptor fluorophore (e.g., fluorescein-labeled peptide) when they are in close proximity. This proximity is achieved when a GST-tagged BET bromodomain binds to a biotinylated histone peptide, which is in turn captured by streptavidin-conjugated acceptor fluorophores, while the GST-tag is recognized by the donor-conjugated antibody. (+)-JQ1 competes with the histone peptide for binding to the bromodomain, disrupting the FRET signal.

Protocol:

-

Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4). Dilute GST-tagged BET bromodomain, biotinylated acetylated histone peptide, terbium-conjugated anti-GST antibody, and streptavidin-conjugated acceptor fluorophore in assay buffer.

-

Compound Plating: Serially dilute (+)-JQ1 in DMSO and then in assay buffer. Add the diluted compound to the wells of a microplate.

-

Protein and Peptide Addition: Add the BET bromodomain and acetylated histone peptide mixture to the wells. Incubate to allow for binding.

-

Detection Reagent Addition: Add the terbium-conjugated antibody and streptavidin-conjugated acceptor fluorophore. Incubate in the dark.

-

Signal Measurement: Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements.

-

Data Analysis: Calculate the percent inhibition for each concentration of (+)-JQ1 and determine the IC50 value by fitting the data to a dose-response curve.

AlphaScreen Assay

This is another proximity-based assay used to measure the competitive binding of (+)-JQ1.

Principle: The AlphaScreen assay utilizes donor and acceptor beads that generate a chemiluminescent signal when brought into close proximity. A biotinylated histone peptide is captured by streptavidin-coated donor beads, and a GST-tagged BET bromodomain is captured by anti-GST antibody-coated acceptor beads. The interaction between the bromodomain and the histone peptide brings the beads together. (+)-JQ1 competes with the peptide, disrupting the interaction and reducing the signal.[11]

Protocol:

-

Reagent Preparation: Prepare assay buffer. Dilute GST-tagged BET bromodomain, biotinylated acetylated histone peptide, streptavidin-coated donor beads, and anti-GST acceptor beads in the buffer.

-

Compound and Protein Incubation: In a microplate, incubate (+)-JQ1 with the GST-tagged BET bromodomain and the biotinylated histone peptide.

-

Bead Addition: Add the streptavidin donor beads and incubate. Then, add the anti-GST acceptor beads and incubate in the dark.

-

Signal Detection: Read the plate on an AlphaScreen-capable plate reader.

-

Data Analysis: Determine the IC50 value of (+)-JQ1 from the dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the engagement of (+)-JQ1 with its target BET proteins within a cellular environment.[12][13][14][15]

Principle: The binding of a ligand, such as (+)-JQ1, can stabilize its target protein, leading to an increase in the protein's melting temperature.[12][14] In CETSA, cells are treated with the compound and then heated to various temperatures. The amount of soluble target protein remaining at each temperature is then quantified.

Protocol:

-

Cell Treatment: Culture cells to the desired confluency and treat with (+)-JQ1 or vehicle (DMSO) for a specified time.

-

Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a fixed duration (e.g., 3-5 minutes) using a thermal cycler.[13][15]

-

Cell Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer.

-

Centrifugation: Separate the soluble protein fraction from the precipitated protein by centrifugation.

-

Protein Quantification: Analyze the amount of the target BET protein in the soluble fraction by Western blotting or other quantitative protein detection methods.

-

Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of (+)-JQ1 indicates target engagement.

Chromatin Immunoprecipitation (ChIP) followed by Sequencing (ChIP-seq)

ChIP-seq is a powerful technique to identify the genome-wide binding sites of a protein and to assess how these are affected by a compound like (+)-JQ1.[16][17][18]

Principle: Proteins are cross-linked to DNA in living cells. The chromatin is then sheared, and the protein of interest (e.g., BRD4) is immunoprecipitated using a specific antibody. The associated DNA is then purified and sequenced to identify the binding sites.

Protocol:

-

Cell Treatment and Cross-linking: Treat cells with (+)-JQ1 or vehicle. Cross-link proteins to DNA using formaldehyde.

-

Chromatin Preparation: Lyse the cells and isolate the nuclei. Shear the chromatin into smaller fragments by sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the BET protein of interest (e.g., anti-BRD4). Use protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.[18]

-

Washing and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the immunoprecipitated complexes from the beads.

-

Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links and purify the DNA.

-

Library Preparation and Sequencing: Prepare a DNA library from the purified DNA fragments and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to a reference genome to identify regions of enrichment (peaks), which represent the binding sites of the protein. Compare the peak profiles between (+)-JQ1-treated and vehicle-treated samples to identify regions where the BET protein is displaced.

Visualizations

Signaling Pathway

Caption: Mechanism of action of (+)-JQ1 on BET proteins.

Experimental Workflow: TR-FRET Assay

Caption: Workflow for a TR-FRET based competitive binding assay.

Experimental Workflow: ChIP-seq

Caption: Workflow for a Chromatin Immunoprecipitation sequencing (ChIP-seq) experiment.

Conclusion

(+)-JQ1 is a foundational chemical probe that has been instrumental in elucidating the biological roles of BET proteins and validating them as therapeutic targets. Its mechanism of action, centered on the competitive inhibition of BET bromodomains and the subsequent displacement from chromatin, leads to profound transcriptional changes that can be leveraged for therapeutic benefit, particularly in oncology. The methodologies and data presented in this guide provide a comprehensive framework for researchers and drug development professionals to understand and further investigate the intricate role of BET inhibition in cellular processes.

References

- 1. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Affinity Map of Bromodomain Protein 4 (BRD4) Interactions with the Histone H4 Tail and the Small Molecule Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. BET protein inhibitor JQ1 attenuates Myc-amplified MCC tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Regulation of MYC Expression and Differential JQ1 Sensitivity in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Design and Characterization of Bivalent BET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]

- 13. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 14. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 16. researchgate.net [researchgate.net]

- 17. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cross-linking ChIP-seq protocol | Abcam [abcam.com]

A Comprehensive Technical Guide to JQ1: Discovery and Development of a Pioneering Chemical Probe for BET Bromodomains

This in-depth guide provides a technical overview of the discovery, development, and characterization of JQ1, a potent and selective chemical probe for the Bromodomain and Extra-Terminal (BET) family of proteins. It is intended for researchers, scientists, and drug development professionals interested in the fields of epigenetics, chemical biology, and oncology.

Introduction: The Emergence of BET Bromodomains as Therapeutic Targets

Bromodomains are evolutionarily conserved protein modules that recognize and bind to ε-N-acetylated lysine residues on histone tails and other proteins.[1] This "reading" of epigenetic marks is a crucial mechanism for regulating gene transcription. The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are key transcriptional regulators. Each contains two tandem bromodomains (BD1 and BD2) that play a critical role in assembling transcriptional machinery at specific genomic loci.[1]

Dysregulation of BET protein function has been implicated in a variety of diseases, most notably cancer. A key example is NUT midline carcinoma (NMC), an aggressive cancer defined by a chromosomal translocation that creates a BRD4-NUT fusion oncoprotein.[2][3] This discovery provided a strong rationale for developing inhibitors of BET bromodomains as a novel therapeutic strategy.[2]

The Discovery of JQ1: A Landmark in Chemical Biology

JQ1, a thienotriazolodiazepine, was first reported in 2010 as a potent, cell-permeable, and selective inhibitor of the BET family of bromodomains.[3][4] Developed in the laboratory of Dr. James Bradner and named after chemist Jun Qi, its discovery was a seminal achievement, providing the first small molecule capable of potently and specifically targeting these epigenetic "reader" domains.[3][5]

The development of JQ1 established a critical proof-of-concept: that the protein-protein interactions of epigenetic readers could be effectively drugged.[3] JQ1 competitively binds to the acetyl-lysine binding pocket of BET bromodomains, thereby displacing them from chromatin and disrupting their transcriptional functions.[2][3][4] The (+)-JQ1 enantiomer is the active form, while the (-)-JQ1 enantiomer serves as a valuable negative control, showing no significant affinity for BET bromodomains.[3][6]

Quantitative Analysis of JQ1-Bromodomain Binding

The binding affinity and inhibitory potency of (+)-JQ1 against the individual bromodomains of the BET family have been extensively characterized using various biophysical and biochemical assays.

Table 1: Binding Affinity (Kd) of (+)-JQ1 for BET Bromodomains

| Bromodomain | Assay Method | Dissociation Constant (Kd) | Reference |

| BRD2 (BD1) | ITC | ~128 nM | [6][7] |

| BRD3 (BD1) | ITC | ~59.5 nM | [6] |

| BRD4 (BD1) | ITC | ~50 nM | [3] |

| BRD4 (BD2) | ITC | ~90 nM | [3] |

| BRDT (BD1) | ITC | ~190 nM | [6] |

ITC: Isothermal Titration Calorimetry

Table 2: Inhibitory Concentration (IC50) of (+)-JQ1 in Biochemical Assays

| Bromodomain | Assay Method | IC50 | Reference |

| BRD2 | AlphaScreen | 17.7 nM | [8] |

| BRD4 (BD1) | AlphaScreen | 77 nM | [3] |

| BRD4 (BD2) | AlphaScreen | 33 nM | [3] |

| BRD4 (N-terminal) | AlphaScreen | 76.9 nM | [8] |

| BRD4 (C-terminal) | AlphaScreen | 32.6 nM | [8] |

AlphaScreen: Amplified Luminescent Proximity Homogeneous Assay

Cellular Activity and Anti-Proliferative Effects

JQ1 exhibits potent anti-proliferative effects across a wide range of cancer cell lines, particularly those dependent on BET protein function for survival and growth.

Table 3: Cellular IC50/GI50 Values of (+)-JQ1 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 / GI50 | Reference |

| NMC 11060 | NUT Midline Carcinoma | 4 nM | [9] |

| KMS-34 | Multiple Myeloma | 68 nM | [9] |

| LP-1 | Multiple Myeloma | 98 nM | [9] |

| Hey | Ovarian Cancer | 360 nM | [10] |

| SKOV3 | Ovarian Cancer | 970 nM | [10] |

| A2780 | Ovarian Endometrioid Carcinoma | 0.41 µM | [11] |

| TOV112D | Ovarian Endometrioid Carcinoma | 0.75 µM | [11] |

| HEC151 | Endometrial Endometrioid Carcinoma | 0.28 µM | [11] |

| HEC50B | Endometrial Endometrioid Carcinoma | 2.51 µM | [11] |

IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition

Mechanism of Action and Key Signaling Pathways

JQ1 exerts its biological effects by displacing BET proteins, particularly BRD4, from chromatin. This leads to the transcriptional repression of key oncogenes and cell cycle regulators.

A primary mechanism of JQ1's anti-cancer activity is the potent and rapid downregulation of the MYC oncogene.[12][13] BRD4 is known to occupy enhancer regions of the MYC gene, and its displacement by JQ1 leads to a swift reduction in MYC transcription.[12] This suppression of MYC protein levels disrupts the MYC-dependent transcriptional program, leading to G1 cell cycle arrest and, in some contexts, apoptosis or cellular senescence.[9][12][14]

Caption: JQ1 inhibits BRD4, leading to MYC downregulation and G1 cell cycle arrest.

Beyond MYC, JQ1 has been shown to modulate other critical signaling pathways:

-

NF-κB Pathway: JQ1 can suppress the NF-κB pathway, contributing to its anti-inflammatory and anti-cancer effects.[2]

-

PI3K/AKT/mTOR Pathway: In some cancer types, such as endometrial cancer, JQ1 has been observed to downregulate the phosphorylation of AKT and mTOR.[15]

-

Apoptosis and Cell Cycle Control: JQ1 induces cell cycle arrest by upregulating cyclin-dependent kinase inhibitors like p21, p27, and p57, while downregulating key cyclins like Cyclin D1.[10][14] It can also induce apoptosis, as evidenced by increased levels of cleaved PARP.[11]

Experimental Protocols: A Methodological Overview

The characterization of JQ1 relied on a suite of robust biochemical, biophysical, and cell-based assays.

The logical progression from initial discovery to in-vivo validation is a multi-step process.

Caption: A typical workflow for the discovery and validation of a chemical probe like JQ1.

ITC directly measures the heat released or absorbed during a binding event, allowing for the precise determination of binding constants (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

-

Protocol Outline:

-

Prepare solutions of the purified bromodomain protein in the calorimeter cell and the JQ1 compound in the injection syringe, both in the same buffer.

-

Perform a series of small, sequential injections of JQ1 into the protein solution.

-

Measure the heat change after each injection.

-

Integrate the resulting heat peaks and plot them against the molar ratio of ligand to protein.

-

Fit the data to a suitable binding model (e.g., single-site) to determine the Kd.[3]

-

This bead-based proximity assay is used to measure the competitive displacement of a known ligand (e.g., a biotinylated histone peptide) from a bromodomain by an inhibitor like JQ1.

-

Protocol Outline:

-

Reagents: His-tagged bromodomain, biotinylated histone peptide, Streptavidin-coated Donor beads, and Ni-NTA-coated Acceptor beads.

-

Incubate the His-tagged bromodomain with the Ni-NTA Acceptor beads.

-

Incubate the biotinylated peptide with the Streptavidin Donor beads.

-

In a microplate, combine the protein-Acceptor bead complex, the peptide-Donor bead complex, and serial dilutions of JQ1.

-

When the protein and peptide interact, the beads are brought into close proximity. Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which excites the Acceptor bead, leading to light emission at 520-620 nm.

-

JQ1 competes with the peptide for binding to the bromodomain, separating the beads and causing a decrease in the AlphaScreen signal.

-

Plot the signal against the JQ1 concentration to determine the IC50 value.[3][16]

-

These colorimetric assays measure cellular metabolic activity as an indicator of cell viability and proliferation.

-

Protocol Outline:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere.[14]

-

Treat the cells with serial dilutions of JQ1 or a vehicle control (DMSO) for a specified duration (e.g., 24, 48, 72 hours).[14][17]

-

Add the MTT or CCK-8 reagent to each well and incubate for a few hours (e.g., 4 hours).[14]

-

Living cells with active metabolism reduce the tetrazolium salt (MTT or WST-8 in CCK-8) into a colored formazan product.

-

For MTT, lyse the cells and solubilize the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.[14][17]

-

Calculate cell viability relative to the vehicle control and plot against JQ1 concentration to determine the IC50.

-

Conclusion and Future Directions

The discovery of JQ1 was a watershed moment in the field of epigenetics. It provided an invaluable tool for probing the biology of BET proteins and validated them as legitimate therapeutic targets.[3][4] While JQ1 itself has a short half-life that limits its clinical utility, it has served as the prototype for the development of numerous BET inhibitors that have advanced into clinical trials for various cancers.[4][5][18] The continued study of JQ1 and its derivatives promises to further unravel the complex roles of BET proteins in health and disease, paving the way for new therapeutic interventions.

References

- 1. (+)-JQ1 | Structural Genomics Consortium [thesgc.org]

- 2. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. JQ1 - Wikipedia [en.wikipedia.org]

- 6. a2bchem.com [a2bchem.com]

- 7. Probe JQ1 | Chemical Probes Portal [chemicalprobes.org]

- 8. (+)-JQ1 | BET Bromodomain inhibitor | Hello Bio [hellobio.com]

- 9. selleckchem.com [selleckchem.com]

- 10. JQ1 suppresses tumor growth through downregulating LDHA in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. BET protein inhibitor JQ1 attenuates Myc-amplified MCC tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The BRD4 inhibitor JQ1 suppresses tumor growth by reducing c-Myc expression in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Bromodomain inhibitor jq1 induces cell cycle arrest and apoptosis of glioma stem cells through the VEGF/PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Effect of JQ1 on MYC Gene Transcription

This technical guide provides a comprehensive overview of the mechanism and effects of JQ1, a small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, on the transcription of the MYC proto-oncogene. The information presented herein is synthesized from peer-reviewed scientific literature and is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, molecular biology, and drug development.

Mechanism of Action: JQ1-Mediated MYC Suppression

JQ1 exerts its inhibitory effect on MYC gene transcription primarily through its interaction with the BET family of proteins, most notably BRD4.[1][2][3] BRD4 is an epigenetic reader that binds to acetylated lysine residues on histones, thereby recruiting transcriptional machinery to specific gene loci.[4] In many cancers, MYC expression is driven by super-enhancers, which are large clusters of enhancers that are densely occupied by transcription factors and co-activators, including BRD4.[5][6]

JQ1 is a thienodiazepine analog that competitively binds to the acetyl-lysine binding pockets of BET bromodomains.[7] This binding displaces BRD4 from chromatin, including at the super-enhancers and promoter regions of the MYC gene.[5][8] The dissociation of BRD4 leads to a reduction in the recruitment of the Positive Transcription Elongation Factor b (P-TEFb), which is essential for the transition from transcriptional initiation to productive elongation by RNA Polymerase II (Pol II).[7][8] Consequently, MYC transcription is suppressed.[1][7]

The sensitivity to JQ1 can vary between different cancer types and even between cell lines of the same cancer.[7] This differential sensitivity is thought to be related to the specific molecular mechanisms driving high-level MYC expression in each context.[7] For instance, cancers with MYC translocations, such as Burkitt's lymphoma, appear to be particularly sensitive to JQ1-mediated MYC repression.[7][8] In some cases, resistance to JQ1 has been associated with the maintenance of MYC expression through BRD4-independent mechanisms.[9]

Quantitative Effects of JQ1 on MYC Expression and Cell Viability

The inhibitory effects of JQ1 on MYC expression and cancer cell proliferation have been quantified in numerous studies. The following tables summarize key data from various cancer cell lines.

Table 1: Effect of JQ1 on MYC mRNA and Protein Expression

| Cell Line | Cancer Type | JQ1 Concentration | Treatment Duration | Effect on MYC mRNA | Effect on MYC Protein | Reference(s) |

| Raji | Burkitt's Lymphoma | 1 µM | 2 hours | ~90% decrease | Decreased | [7] |

| LP-1 | Multiple Myeloma | 500 nM | 4 hours | Dose-dependent suppression | - | [8] |

| MV4-11 | Acute Myeloid Leukemia | 500 nM | 4 hours | 99.8% suppression | Decreased | [8] |

| MM.1S | Multiple Myeloma | 500 nM | 1-8 hours | Time-dependent downregulation | - | [1] |

| Breast Cancer Cell Lines (MDA-MB-231, BT549, MCF7, T47D) | Breast Cancer | 1 µM | 4, 8, 16 hours | Attenuated | Decreased | [10] |

| Endometrial Cancer Cell Lines | Endometrial Cancer | - | - | Inhibited (with BRD4 knockdown) | Significantly reduced | [2] |

| Colorectal Cancer Lines (20 lines) | Colorectal Cancer | 500 nM | 6 hours | Variable inhibition | Preferential inhibition in sensitive lines | [11] |

| Merkel Cell Carcinoma (MCC-3, MCC-5) | Merkel Cell Carcinoma | 800 nM | 72 hours | Decreased | Decreased | [12] |

| Ovarian & Endometrial Carcinoma Cell Lines | Ovarian & Endometrial Cancer | 1 µM | 72 hours | - | Significantly decreased | [13] |

| Small Cell Lung Cancer (14 lines) | Small Cell Lung Cancer | 1 µM | 24 hours | Suppressed | Reduced | [14] |

Table 2: IC50 Values of JQ1 in Various Cancer Cell Lines

| Cell Line(s) | Cancer Type | JQ1 IC50 | Reference(s) |

| MCF7 | Breast Cancer (ER+) | 1.17 µM | [10] |

| T47D | Breast Cancer (ER+) | 0.67 µM | [10] |

| BT549 | Triple-Negative Breast Cancer | 4.38 µM | [10] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 3.04 µM | [10] |

| HEC-1A, Ishikawa | Endometrial Cancer | < 1.0 µM | [2] |

| Lung Adenocarcinoma (sensitive lines) | Lung Cancer | < 5 µM | [15] |

| Lung Adenocarcinoma (insensitive lines) | Lung Cancer | > 10 µM | [15] |

| Hey | Ovarian Cancer | 360 nM | [16] |

| SKOV3 | Ovarian Cancer | 970 nM | [16] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for studying the effects of JQ1 on MYC transcription.

Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. For JQ1 treatment, the compound, solubilized in DMSO, is diluted into the culture media to the desired final concentration (e.g., 500 nM to 1 µM).[1][7] Control cells are treated with an equivalent volume of DMSO.[7] Cells are typically incubated with JQ1 for periods ranging from 2 to 72 hours, depending on the specific assay.[7][12]

Total RNA is extracted from JQ1-treated and control cells using a commercial kit such as the RNeasy kit (Qiagen) or TRIzol reagent.[12][17] cDNA is synthesized from the extracted RNA using a reverse transcription kit. qRT-PCR is then performed using a real-time PCR system with SYBR Green or TaqMan probes to quantify the relative expression levels of MYC mRNA.[10][17] Gene expression is typically normalized to a housekeeping gene such as β-actin or MRPS2.[12][13] The 2-ΔΔCt method is commonly used for relative quantification.[13]

Cells are lysed in a suitable buffer, and total protein concentration is determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane. The membrane is blocked and then incubated with primary antibodies against MYC, BRD4, and a loading control (e.g., β-actin or GAPDH).[10][15] After washing, the membrane is incubated with a corresponding secondary antibody conjugated to horseradish peroxidase. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[11]

ChIP assays are performed to determine the occupancy of BRD4 and other factors at the MYC locus. Cells are treated with JQ1 or DMSO, and protein-DNA complexes are cross-linked with formaldehyde. The cells are then lysed, and the chromatin is sheared by sonication. The sheared chromatin is immunoprecipitated overnight with specific antibodies (e.g., anti-BRD4, anti-CDK9).[8] The immunoprecipitated DNA-protein complexes are captured, washed, and the cross-links are reversed. The purified DNA is then analyzed by qPCR using primers specific to the MYC promoter and enhancer regions to quantify the enrichment of the target protein.[8]

References

- 1. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The BRD4 inhibitor JQ1 suppresses tumor growth by reducing c-Myc expression in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Selective Inhibition of Tumor Oncogenes by Disruption of Super-Enhancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. Regulation of MYC Expression and Differential JQ1 Sensitivity in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Maintenance of MYC expression promotes de novo resistance to BET bromodomain inhibition in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. BET protein inhibitor JQ1 attenuates Myc-amplified MCC tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. MYCL is a target of a BET bromodomain inhibitor, JQ1, on growth suppression efficacy in small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sensitivity of human lung adenocarcinoma cell lines to targeted inhibition of BET epigenetic signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. JQ1 suppresses tumor growth through downregulating LDHA in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Bromodomains and Extra-Terminal (BET) Inhibitor JQ1 Suppresses Proliferation of Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]

The Role of (+)-JQ1 in Regulating Oncogenes: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

(+)-JQ1 is a potent and specific small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD2, BRD3, BRD4, and the testis-specific BRDT.[1] By competitively binding to the acetyl-lysine recognition pockets of these proteins, (+)-JQ1 displaces them from chromatin, leading to a profound disruption of transcriptional programs critical for cancer cell proliferation and survival.[2][3][4] This guide provides an in-depth technical overview of the mechanism of action of (+)-JQ1, its role in regulating key oncogenes such as MYC, quantitative data on its biological effects, and detailed protocols for essential experiments.

Core Mechanism of Action: BET Inhibition

BET proteins act as epigenetic "readers," recognizing and binding to acetylated lysine residues on histone tails. This interaction is crucial for recruiting transcriptional machinery, including RNA polymerase II, to the promoters and enhancers of target genes.[3][5] Many of these target genes are key oncogenes and cell cycle regulators.[6]

The active enantiomer, (+)-JQ1, mimics the structure of acetylated lysine, thereby competitively occupying the binding pocket of BET bromodomains.[4] This prevents BET proteins from docking onto chromatin, leading to the displacement of the transcriptional apparatus and subsequent downregulation of target gene expression.[4] The inactive enantiomer, (-)-JQ1, serves as a critical negative control in experiments to demonstrate the on-target specificity of (+)-JQ1, as it does not bind to BET bromodomains.[7][8] However, it should be noted that some studies have identified off-target effects for both enantiomers, such as the activation of the nuclear receptor PXR.[8][9][10]

Regulation of the MYC Oncogene

One of the most significant and well-documented effects of (+)-JQ1 is the potent suppression of the MYC family of oncogenes (c-MYC, N-MYC).[3][11] MYC is a master transcriptional regulator that is overexpressed in a wide range of human cancers and drives cell proliferation, growth, and metabolism.[6]

(+)-JQ1 treatment leads to a rapid and substantial decrease in MYC mRNA and protein levels in sensitive cancer cell lines.[11][12] This effect is particularly pronounced in hematological malignancies like Burkitt's lymphoma, where MYC expression is driven by chromosomal translocations, and in cancers with MYC amplification.[3][11][13] The downregulation of MYC by (+)-JQ1 is a direct consequence of BRD4 displacement from super-enhancer regions that control MYC transcription.[14] Suppression of MYC subsequently leads to cell cycle arrest, often mediated by the upregulation of cyclin-dependent kinase inhibitors like p21, and apoptosis.[11][15][16]

Quantitative Biological Effects of (+)-JQ1

The anti-proliferative and pro-apoptotic effects of (+)-JQ1 have been quantified across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) for cell viability varies depending on the cancer type and its underlying genetic dependencies.

Table 1: Anti-Proliferative Activity of (+)-JQ1 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Assay Duration | Citation |

|---|---|---|---|---|

| NALM6 | B-cell Acute Lymphoblastic Leukemia | 0.93 | 72 h | [17] |

| REH | B-cell Acute Lymphoblastic Leukemia | 1.16 | 72 h | [17] |

| SEM | B-cell Acute Lymphoblastic Leukemia | 0.45 | 72 h | [17] |

| RS411 | B-cell Acute Lymphoblastic Leukemia | 0.57 | 72 h | [17] |

| A2780 | Ovarian Endometrioid Carcinoma | 0.41 | 72 h | [18] |

| TOV112D | Ovarian Endometrioid Carcinoma | 0.75 | 72 h | [18] |

| HEC151 | Endometrial Endometrioid Carcinoma | 0.28 | 72 h | [18] |

| HEC50B | Endometrial Endometrioid Carcinoma | 2.51 | 72 h |[18] |

Table 2: Effect of (+)-JQ1 on Gene and Protein Expression

| Cell Line | Treatment | Target Gene/Protein | Fold Change (mRNA/Protein) | Time Point | Citation |

|---|---|---|---|---|---|

| Raji | 25 mg/kg (+)-JQ1 (in vivo) | MYC mRNA | ~80% reduction | 4 h | [11] |

| LP-1 | (+)-JQ1 | MYC | Downregulated | 4-8 h | [11] |

| MDA-MB-231 | 1 µM (+)-JQ1 | c-Myc mRNA | ~0.5-fold (decrease) | 4-16 h | [12] |

| MDA-MB-231 | 1 µM (+)-JQ1 | CDKN1A (p21) mRNA | ~2 to 4-fold (increase) | 4-16 h | [12] |

| MCF7 | 1 µM (+)-JQ1 | BAX mRNA | ~0.5-fold (decrease) | 8-16 h | [12] |

| HepG2 | (+)-JQ1 | MALAT1 lncRNA | Upregulated | 24 h |[19] |

Detailed Experimental Protocols

Cell Viability Assay

This protocol is used to determine the IC50 of (+)-JQ1 on cancer cell lines.

-

Cell Seeding: Seed cells in a 96-well or 384-well plate at a density of 500-5000 cells per well, depending on the cell line's growth rate. Allow cells to adhere overnight.[20]

-

Compound Preparation: Prepare a serial dilution of (+)-JQ1 and the inactive enantiomer (-)-JQ1 in the appropriate cell culture medium. A typical concentration range is 0.01 µM to 50 µM.[18] Include a vehicle control (e.g., 0.1% DMSO).

-

Treatment: Remove the old medium from the wells and add the medium containing the different concentrations of JQ1 or vehicle control.

-

Incubation: Incubate the plates for a specified period, typically 48 to 72 hours, at 37°C and 5% CO2.[17][18][20]

-

Viability Assessment: Measure cell viability using a reagent such as CellTiter-Glo® (Promega) to quantify ATP content or an MTT/WST-1 assay to measure metabolic activity.[21][22]

-

Data Analysis: Normalize the readings to the vehicle control wells. Plot the normalized viability against the log of the compound concentration and fit a dose-response curve to calculate the IC50 value.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This protocol is designed to map the genome-wide binding sites of BET proteins like BRD4 and assess how they are displaced by (+)-JQ1.

-

Cell Culture and Treatment: Culture cells to ~80-90% confluency. Treat one batch of cells with (+)-JQ1 (e.g., 500 nM) and a control batch with DMSO for a defined period (e.g., 3-24 hours).[23]

-

Cross-linking: Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.[24]

-

Cell Lysis and Sonication: Harvest and lyse the cells. Sonicate the chromatin to shear it into fragments of 200-500 bp.[24]

-

Immunoprecipitation: Pre-clear the chromatin lysate with Protein A/G magnetic beads. Incubate the cleared lysate overnight at 4°C with a ChIP-grade antibody against the protein of interest (e.g., BRD4). An IgG antibody should be used as a negative control.[25]

-

Capture and Wash: Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes. Perform a series of stringent washes (low salt, high salt, LiCl) to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the complexes from the beads. Reverse the cross-links by incubating at 65°C in the presence of high salt concentration. Treat with RNase A and Proteinase K to remove RNA and protein.[24]

-

DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based kit.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified ChIP DNA and an input control sample. Perform high-throughput sequencing.

-

Bioinformatic Analysis: Align sequence reads to a reference genome. Use a peak-calling algorithm (e.g., MACS2) to identify regions of enrichment. Compare the BRD4 peak profiles between (+)-JQ1 and DMSO-treated samples to identify sites of BRD4 displacement.[23]

RNA Sequencing (RNA-seq)

This protocol is used to analyze global changes in gene expression following (+)-JQ1 treatment.

-

Cell Treatment and RNA Isolation: Treat cells with (+)-JQ1 (e.g., 250 nM) or DMSO for various time points (e.g., 2, 8, 48 hours).[26] Harvest cells and isolate total RNA using a column-based kit or TRIzol extraction, ensuring high purity and integrity (RIN > 8).

-

Library Preparation:

-

Deplete ribosomal RNA (rRNA) from the total RNA.

-

Fragment the remaining RNA.

-

Synthesize first-strand cDNA using reverse transcriptase and random primers.

-

Synthesize the second strand of cDNA.

-

Perform end-repair, A-tailing, and ligate sequencing adapters.

-

Amplify the library via PCR.

-

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.

-

Data Analysis:

-

Perform quality control on the raw sequencing reads.

-

Align the reads to a reference genome/transcriptome.[19]

-

Quantify gene expression levels (e.g., counts, TPM, FPKM).

-

Perform differential expression analysis between (+)-JQ1 and DMSO-treated samples to identify up- and down-regulated genes.[19][27]

-

Conduct pathway and gene set enrichment analysis (GSEA) to identify biological processes affected by (+)-JQ1 treatment.[11]

-

Mechanisms of Resistance

While (+)-JQ1 shows significant promise, acquired resistance can limit its therapeutic efficacy. Understanding these mechanisms is crucial for developing combination strategies.

-

Upregulation of Efflux Pumps: Increased expression of drug efflux pumps can reduce intracellular concentrations of JQ1.

-

Signaling Pathway Reactivation: Cancer cells can develop resistance by reactivating pro-survival signaling pathways. For instance, JQ1-induced autophagy via the Akt/mTOR pathway has been shown to be a cytoprotective mechanism in ovarian cancer, and inhibiting autophagy can re-sensitize resistant cells.[28]

-

Cell Cycle Reprogramming: In some contexts, resistance is mediated by alterations in cell cycle regulators. Loss of RB1 or upregulation of Cyclin D can confer resistance to JQ1 by bypassing the G1 arrest it typically induces.[29]

References

- 1. JQ1 - Wikipedia [en.wikipedia.org]

- 2. Sensitization of Resistant Cells with a BET Bromodomain Inhibitor in a Cell Culture Model of Deep Intrinsic Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. Inhibition of Bromodomain and Extraterminal Domain Family Proteins Ameliorates Experimental Renal Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A bromodomain-independent mechanism of gene regulation by the BET inhibitor JQ1: direct activation of nuclear receptor PXR - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A bromodomain-independent mechanism of gene regulation by the BET inhibitor JQ1: direct activation of nuclear receptor PXR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. pnas.org [pnas.org]

- 12. researchgate.net [researchgate.net]

- 13. Regulation of MYC Expression and Differential JQ1 Sensitivity in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. BET protein inhibitor JQ1 attenuates Myc-amplified MCC tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Bromodomains and Extra-Terminal (BET) Inhibitor JQ1 Suppresses Proliferation of Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. spandidos-publications.com [spandidos-publications.com]

- 19. The bromodomain inhibitor JQ1 up-regulates the long non-coding RNA MALAT1 in cultured human hepatic carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. selleckchem.com [selleckchem.com]

- 21. Bromodomain inhibitor JQ1 reversibly blocks IFN-γ production - PMC [pmc.ncbi.nlm.nih.gov]

- 22. BET inhibitor JQ1 suppresses cell proliferation via inducing autophagy and activating LKB1/AMPK in bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. tandfonline.com [tandfonline.com]

- 24. encodeproject.org [encodeproject.org]

- 25. BET protein inhibitor JQ1 downregulates chromatin accessibility and suppresses metastasis of gastric cancer via inactivating RUNX2/NID1 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. RNA sequencing reveals distinct mechanisms underlying BET inhibitor JQ1-mediated modulation of the LPS-induced activation of BV-2 microglial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Akt/mTOR-Mediated Autophagy Confers Resistance To BET Inhibitor JQ1 In Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

The BET-Inactive Enantiomer (-)-JQ1: A Technical Guide to its Biological Function as a Negative Control and Pregnane X Receptor Agonist

For Immediate Release

This technical guide provides an in-depth analysis of the biological functions of (-)-JQ1, the inactive enantiomer of the potent bromodomain and extra-terminal (BET) inhibitor, (+)-JQ1. Primarily utilized as a negative control in studies investigating BET protein inhibition, (-)-JQ1 has been demonstrated to possess a distinct biological activity as an agonist of the Pregnane X Receptor (PXR). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its dual roles, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.

Core Concepts: A Tale of Two Enantiomers

(+)-JQ1 is a well-established small molecule that competitively binds to the acetyl-lysine recognition pockets of BET family proteins (BRD2, BRD3, BRD4, and BRDT), leading to the displacement of these "epigenetic readers" from chromatin and subsequent modulation of gene expression. Its inactive enantiomer, (-)-JQ1, serves as an indispensable tool for delineating the specific effects of BET inhibition from potential off-target activities of the chemical scaffold. While largely inert towards BET bromodomains, (-)-JQ1 exhibits a notable agonistic effect on the Pregnane X Receptor (PXR), a nuclear receptor pivotal in regulating xenobiotic metabolism.

Quantitative Data Summary

The following tables summarize the key quantitative data comparing the activities of (+)-JQ1 and (-)-JQ1.

| Compound | Target | Assay Type | IC50 (nM) [1] | Notes |

| (+)-JQ1 | BRD4 (BD1) | AlphaScreen | 77 | Potent inhibitor of the first bromodomain of BRD4. |

| (-)-JQ1 | BRD4 (BD1) | AlphaScreen | >10,000 | Demonstrates negligible binding and inhibitory activity. |

Table 1: Comparative Inhibitory Activity against BRD4 Bromodomain 1. This table highlights the stark difference in potency between the two enantiomers in binding to their primary target.

| Compound | Target | Assay Type | Activity [2][3] | Notes |

| (+)-JQ1 | Pregnane X Receptor (PXR) | Luciferase Reporter Assay | Agonist | Activates PXR-mediated gene transcription. |

| (-)-JQ1 | Pregnane X Receptor (PXR) | Luciferase Reporter Assay | Agonist (Equal efficiency to (+)-JQ1) | Demonstrates a distinct biological activity independent of BET inhibition. |

Table 2: Activity Profile against the Pregnane X Receptor. This table illustrates the shared agonistic activity of both enantiomers on PXR, a key off-target effect to consider in experimental design.

Signaling Pathway: (-)-JQ1 as a PXR Agonist

The activation of the Pregnane X Receptor (PXR) by (-)-JQ1 initiates a signaling cascade that primarily regulates the expression of genes involved in drug metabolism and disposition, most notably Cytochrome P450 3A4 (CYP3A4). This pathway is independent of BET bromodomain inhibition.

Experimental Workflow: Utilizing (-)-JQ1 as a Negative Control

The proper use of (-)-JQ1 as a negative control is critical for validating that an observed biological effect is due to the inhibition of BET bromodomains by (+)-JQ1. The following workflow outlines a typical experimental design.

Detailed Experimental Protocols

BRD4 Binding Assay (AlphaScreen)

This protocol is adapted from established methods for assessing the competitive binding of compounds to the first bromodomain of BRD4 (BRD4(1)).[4]

Materials:

-

Recombinant His-tagged BRD4(1)

-

Biotinylated JQ1 (Bio-JQ1) or a suitable biotinylated histone peptide

-

Streptavidin-coated Donor beads (PerkinElmer)

-

Nickel Chelate Acceptor beads (PerkinElmer)

-

Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% BSA, 0.05% CHAPS

-

Test compounds ((+)-JQ1 and (-)-JQ1) serially diluted in DMSO

-

384-well low-volume microplates (e.g., ProxiPlate)

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

Add 4 µL of the compound dilutions to the assay plate.

-

Add 8 µL of a solution containing His-tagged BRD4(1) in assay buffer to each well. The final concentration of BRD4(1) should be optimized (typically in the low nM range).

-

Add 8 µL of a solution containing the biotinylated probe (Bio-JQ1 or histone peptide) in assay buffer to each well. The final concentration of the probe should also be optimized (typically in the low nM range).

-

Incubate the plate at room temperature for 30 minutes in the dark.

-

Prepare a mixture of Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads in assay buffer.

-

Add 5 µL of the bead mixture to each well.

-

Incubate the plate at room temperature for 60-90 minutes in the dark.

-

Read the plate on an AlphaScreen-compatible plate reader.

PXR Activation Luciferase Reporter Assay

This protocol describes a cell-based assay to measure the activation of PXR by test compounds.[2][5][6]

Materials:

-

HepG2 cells (or other suitable cell line)

-

PXR expression plasmid

-

PXR-responsive firefly luciferase reporter plasmid (e.g., containing CYP3A4 promoter elements)

-

Control Renilla luciferase plasmid (for normalization)

-

Lipofectamine or other transfection reagent

-

DMEM with 10% FBS

-

Test compounds ((+)-JQ1, (-)-JQ1, and a known PXR agonist like Rifampicin)

-

Dual-Glo Luciferase Assay System (Promega)

-

Opaque-walled 96-well plates

Procedure:

-

Seed HepG2 cells in opaque-walled 96-well plates and allow them to adhere overnight.

-

Co-transfect the cells with the PXR expression plasmid, the firefly luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., 10 µM Rifampicin).

-

Incubate the cells for another 24 hours.

-

Measure firefly and Renilla luciferase activities using the Dual-Glo Luciferase Assay System according to the manufacturer's protocol.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number.

Cell Viability Assay (CellTiter-Glo®)

This protocol outlines a method to assess the effect of test compounds on cell viability by measuring ATP levels.[7][8][9]

Materials:

-

Cancer cell line of interest

-

Appropriate cell culture medium

-

Test compounds ((+)-JQ1 and (-)-JQ1)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Opaque-walled 96-well plates

Procedure:

-

Seed cells in opaque-walled 96-well plates at a density that ensures they are in the logarithmic growth phase at the end of the experiment.

-

Allow cells to adhere overnight.

-

Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO).

-

Incubate the plates for the desired time period (e.g., 72 hours).

-

Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Record the luminescence using a plate reader.

Conclusion

The inactive enantiomer (-)-JQ1 is a critical tool in the study of BET bromodomain biology. Its primary function as a negative control allows for the confident attribution of biological effects to the on-target inhibition of BET proteins by its active counterpart, (+)-JQ1. However, researchers must be cognizant of its distinct biological activity as a PXR agonist, which can lead to the modulation of xenobiotic metabolism genes. By understanding these dual roles and employing rigorous experimental design, including the use of (-)-JQ1 as a control, the scientific community can continue to unravel the complex biology of BET proteins and their potential as therapeutic targets.

References

- 1. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A bromodomain-independent mechanism of gene regulation by the BET inhibitor JQ1: direct activation of nuclear receptor PXR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A bromodomain-independent mechanism of gene regulation by the BET inhibitor JQ1: direct activation of nuclear receptor PXR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. OUH - Protocols [ous-research.no]

- 8. promega.com [promega.com]

- 9. scribd.com [scribd.com]

A Technical Guide to the Anti-Inflammatory Properties of JQ1

Executive Summary: JQ1 is a potent and specific small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, primarily BRD2 and BRD4.[1][2][3] These proteins are epigenetic "readers" that recognize acetylated lysine residues on histones and transcription factors, playing a critical role in regulating the expression of genes involved in inflammation and oncogenesis.[1] JQ1 exerts its anti-inflammatory effects by competitively binding to the acetyl-lysine binding pockets of BET proteins, displacing them from chromatin and thereby preventing the transcription of key pro-inflammatory genes.[1][3] The primary mechanisms include the suppression of the NF-κB signaling pathway and the inhibition of NLRP3 inflammasome activation.[1][4][5] This guide provides an in-depth overview of JQ1's mechanisms, quantitative efficacy, and the experimental protocols used to investigate its anti-inflammatory potential.

Introduction to JQ1 and BET Proteins

JQ1 is a thieno-triazolo-1,4-diazepine compound that mimics the structure of acetylated lysine.[4][6] This allows it to dock with high affinity into the bromodomains of BET proteins, effectively blocking their function.[1] The BET family consists of BRD2, BRD3, BRD4, and the testis-specific BRDT, which act as crucial scaffolds in the assembly of transcriptional machinery at gene promoters and enhancers.[7][8] By recruiting transcription factors and elongation complexes, such as Positive Transcription Elongation Factor b (P-TEFb), BET proteins, particularly BRD4, are essential for the expression of a wide array of genes, including those that drive inflammatory responses.[1][9]

Core Anti-Inflammatory Mechanisms

The anti-inflammatory activity of JQ1 is multifaceted, primarily revolving around the transcriptional repression of pro-inflammatory mediators.

Inhibition of BET Protein Function

The fundamental mechanism of JQ1 involves displacing BRD4 and other BET proteins from acetylated chromatin.[3] In an inflammatory context, many pro-inflammatory gene promoters are heavily acetylated.[3][10] BET proteins bind to these regions and facilitate the transcription of cytokines, chemokines, and other inflammatory molecules. By competitively occupying the bromodomains, JQ1 prevents this interaction, leading to a broad downregulation of the inflammatory transcriptome.[1][3]

Suppression of the NF-κB Signaling Pathway

A critical mechanism for JQ1's anti-inflammatory action is its potent inhibition of the Nuclear Factor-kappa B (NF-κB) pathway, a master regulator of inflammation.[1][2]

-

Activation: In response to stimuli like Lipopolysaccharide (LPS), the NF-κB subunit RelA (p65) is acetylated and translocates to the nucleus.[2]

-

BRD4 Interaction: Acetylated RelA is recognized and bound by BRD4.[1] This interaction is crucial as it stabilizes RelA on the DNA and recruits the necessary transcriptional machinery to activate target genes like TNF-α, IL-6, and IL-1β.[1][2][9]

-

JQ1-Mediated Inhibition: JQ1 disrupts the BRD4-RelA interaction.[2][9] This prevents the formation of an active transcription complex at NF-κB target gene promoters, effectively shutting down the inflammatory cascade.[2] Studies have demonstrated that JQ1 treatment attenuates the phosphorylation and nuclear translocation of NF-κB p65.[2]

References

- 1. BET Protein Inhibitor JQ1 Ameliorates Experimental Peritoneal Damage by Inhibition of Inflammation and Oxidative Stress [mdpi.com]

- 2. BET Inhibitor JQ1 Blocks Inflammation and Bone Destruction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BET protein function is required for inflammation: Brd2 genetic disruption and BET inhibitor JQ1 impair mouse macrophage inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BRD4 inhibition by JQ1 protects against LPS-induced cardiac dysfunction by inhibiting activation of NLRP3 inflammasomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | JQ1 as a BRD4 Inhibitor Blocks Inflammatory Pyroptosis-Related Acute Colon Injury Induced by LPS [frontiersin.org]

- 6. academic.oup.com [academic.oup.com]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. JQ1, a BET inhibitor, controls TLR4-induced IL-10 production in regulatory B cells by BRD4-NF-κB axis [bmbreports.org]

- 9. researchgate.net [researchgate.net]

- 10. discovery.researcher.life [discovery.researcher.life]

Methodological & Application

Application Notes and Protocols for (+)-JQ1 PA in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of (+)-JQ1 Propargyl Amide ((+)-JQ1 PA), a clickable derivative of the potent BET bromodomain inhibitor (+)-JQ1, in various in vitro assays. This document outlines the mechanism of action, optimal concentration ranges, and detailed protocols for key experiments.

Introduction to this compound

(+)-JQ1 is a small molecule inhibitor that selectively targets the bromodomain and extra-terminal domain (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT)[1][2]. By binding to the acetyl-lysine recognition pockets of these proteins, (+)-JQ1 displaces them from chromatin, leading to the downregulation of key oncogenes such as MYC[2][3]. This compound is a derivative of (+)-JQ1 that incorporates a propargyl amide group, enabling its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions[4][5]. This feature allows for the covalent labeling of this compound with reporter tags (e.g., fluorophores, biotin) for use in target engagement, visualization, and proteomics studies[5].

Data Presentation: Quantitative Analysis of (+)-JQ1 and its Derivatives

The following tables summarize the inhibitory concentrations of (+)-JQ1 and its propargyl amide derivative across various platforms and cell lines. This data serves as a guide for determining the optimal concentration for your specific in vitro assay.

Table 1: In Vitro Inhibitory Activity of (+)-JQ1

| Target/Assay | Cell Line/Platform | IC50/EC50/Kd | Reference |

| BRD4 (Bromodomain 1) | Cell-free assay | 77 nM | [1] |

| BRD4 (Bromodomain 2) | Cell-free assay | 33 nM | [1] |

| BRD2 (N-terminal) | Cell-free assay | 17.7 nM | [2] |

| BRD4 (C-terminal) | Cell-free assay | 32.6 nM | [2] |

| BRD2 | ITC assay | Kd = 128 nM | [6] |

| Cellular Viability | NUT midline carcinoma (NMC) 11060 cells | 4 nM | [3] |

| Proliferation | Multiple Myeloma KMS-34 cells | 68 nM | [3] |

| Proliferation | Multiple Myeloma LR5 cells | 98 nM | [3] |

| Recommended Cellular Concentration | General Use | 10 nM - 1 µM | [6] |

Table 2: In Vitro Activity of this compound

| Target/Assay | Cell Line/Platform | IC50 | Reference |

| BET Inhibition | Cell-free assay | 10.4 nM | [4] |

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of (+)-JQ1

The following diagram illustrates the mechanism of action of (+)-JQ1 in inhibiting the BET protein BRD4, which leads to the downregulation of the oncogene MYC.

Caption: Mechanism of this compound action.

General Experimental Workflow for In Vitro Assays

This diagram outlines a typical workflow for an in vitro experiment using this compound, from cell culture to data analysis.

Caption: General in vitro experimental workflow.

Experimental Protocols

The following are detailed methodologies for key experiments. It is recommended to optimize concentrations and incubation times for your specific cell line and experimental conditions.

Protocol 1: Preparation of this compound Stock Solution

-

Reconstitution: this compound is typically supplied as a powder. For a 10 mM stock solution, reconstitute the powder in an appropriate volume of DMSO[7]. For example, for 1 mg of this compound (MW: 437.96 g/mol ), add 228.3 µL of DMSO.

-

Storage: Store the stock solution at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles[3].

Protocol 2: Cell Viability Assay (e.g., CCK-8 or MTT)

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: The following day, treat the cells with a serial dilution of this compound. A starting range of 1 nM to 10 µM is recommended. Include a DMSO-only vehicle control.

-

Incubation: Incubate the cells for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2[8].

-

Assay: Add the cell viability reagent (e.g., CCK-8 or MTT) to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Protocol 3: In-Cellular Target Engagement using Click Chemistry

This protocol allows for the visualization and quantification of this compound engagement with its target proteins within cells[5].

-

Cell Treatment: Treat cells with varying concentrations of this compound (e.g., 100 nM to 5 µM) for a desired period (e.g., 2-6 hours). Include a no-drug control.

-

Cell Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

-

Click Reaction:

-

Prepare a click reaction cocktail containing:

-

An azide-functionalized fluorescent dye (e.g., Azide-Alexa Fluor 488).

-

Copper (II) sulfate (CuSO4).

-

A reducing agent (e.g., sodium ascorbate).

-

A copper ligand (e.g., THPTA) to improve reaction efficiency and reduce cell toxicity[9].

-

-

Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light[9].

-

-

Washing and Staining:

-

Wash the cells multiple times with PBS.

-

Counterstain with a nuclear stain such as DAPI.

-

-

Imaging and Analysis:

-

Visualize the cells using fluorescence microscopy or quantify the fluorescence intensity using flow cytometry[5]. An increase in fluorescence intensity will correlate with the amount of this compound bound to its target.

-

Disclaimer: The provided protocols and concentration ranges are intended as a starting point. Optimal conditions may vary depending on the cell type, assay, and specific research question. It is highly recommended to perform dose-response and time-course experiments to determine the optimal conditions for your system. The biological activity of this compound is expected to be similar to (+)-JQ1, but direct comparisons and optimizations are crucial.

References

- 1. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (+)-JQ1 | Bromodomains | Tocris Bioscience [tocris.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Click chemistry enables preclinical evaluation of targeted epigenetic therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Probe JQ1 | Chemical Probes Portal [chemicalprobes.org]

- 7. selleckchem.com [selleckchem.com]

- 8. Effects of BRD4 inhibitor JQ1 on the expression profile of super-enhancer related lncRNAs and mRNAs in cervical cancer HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. confluore.com.cn [confluore.com.cn]

Protocol for Identifying JQ1 Binding Sites Using ChIP-seq

These application notes provide a detailed protocol for researchers, scientists, and drug development professionals to identify the genomic binding sites of the BET bromodomain inhibitor, JQ1. The protocol outlines two primary approaches: a direct method using biotinylated JQ1 (Chem-seq) and an indirect method involving Chromatin Immunoprecipitation (ChIP) of JQ1 target proteins, such as BRD4, followed by sequencing (ChIP-seq).

Introduction

JQ1 is a potent and specific small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT). By competitively binding to the acetyl-lysine binding pockets of bromodomains, JQ1 displaces BET proteins from chromatin, leading to the modulation of target gene expression.[1][2] Identifying the genomic loci where JQ1 exerts its effects is crucial for understanding its mechanism of action and for the development of novel therapeutics. ChIP-seq is a powerful technique to map these interactions genome-wide.

Principle of the Methods

Chem-seq (Direct Method): This approach utilizes a biotinylated derivative of JQ1 (bio-JQ1) to directly capture and identify the genomic regions where JQ1 binds.[3] Cells are treated with bio-JQ1, and the drug-protein-DNA complexes are then pulled down using streptavidin beads. The associated DNA is subsequently sequenced to map the binding sites.

Indirect ChIP-seq: This method involves treating cells with unlabeled JQ1 to observe its effect on the genome-wide binding of its primary targets, most notably BRD4.[4][5] Chromatin from JQ1-treated and untreated cells is subjected to immunoprecipitation with an antibody against a BET protein (e.g., BRD4). A comparison of the sequencing data from both conditions reveals genomic sites where JQ1 has displaced the target protein.

Data Presentation

The following tables summarize key quantitative parameters for the experimental protocols.

Table 1: Reagents and Concentrations

| Reagent/Parameter | Concentration/Amount | Notes |

| JQ1 (for indirect ChIP-seq) | 125 nM - 1 µM | Optimal concentration should be determined empirically for the cell line of interest.[6][7] |

| bio-JQ1 (for Chem-seq) | Varies; requires optimization | Refer to specific literature for the cell type. |

| Formaldehyde (Cross-linking) | 1% (final concentration) | --- |

| Glycine (Quenching) | 0.125 M (final concentration) | --- |

| ChIP-grade Anti-BRD4 Antibody | 8 µg per ChIP | For non-histone targets. |

| Protein A/G Magnetic Beads | 25 µL of 50:50 slurry per ChIP | --- |

| Cell Number per ChIP | 1 x 107 - 5 x 107 cells | [8] |

Table 2: Experimental Conditions

| Parameter | Condition | Notes |

| JQ1 Treatment Time | 6 - 72 hours | Time course experiments are recommended to distinguish primary from secondary effects.[3][7] |

| Cross-linking Time | 10 minutes at room temperature | --- |

| Sonication | Optimized to yield fragments of 200-600 bp | --- |

| Antibody Incubation | Overnight at 4°C | [8] |

| Reverse Cross-linking | 65°C for at least 6 hours | --- |

| Sequencing Read Depth | >20 million reads per sample | --- |

Experimental Protocols

Part 1: Cell Culture and JQ1 Treatment

-

Culture cells of interest to ~80% confluency. For suspension cells, ensure they are in the logarithmic growth phase.

-

For Indirect ChIP-seq: Treat cells with the desired concentration of JQ1 (or DMSO as a vehicle control) for the specified duration.

-

For Chem-seq: Treat cells with biotinylated JQ1.

-

Harvest the cells for the cross-linking procedure.

Part 2: Chromatin Immunoprecipitation (Cross-linking ChIP-seq Protocol)[8]

-

Cross-linking: Resuspend the cell pellet in PBS and add formaldehyde to a final concentration of 1%. Incubate for 10 minutes at room temperature with gentle rotation.

-

Quenching: Add glycine to a final concentration of 0.125 M and incubate for 5 minutes at room temperature.

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse the cells to release the nuclei.

-

Chromatin Shearing: Resuspend the nuclear pellet in a suitable lysis buffer and sonicate the chromatin to obtain DNA fragments in the range of 200-600 bp. Centrifuge to pellet debris.

-

Immunoprecipitation (for Indirect ChIP-seq):

-

Pre-clear the chromatin with Protein A/G magnetic beads.

-

Incubate the pre-cleared chromatin with an anti-BRD4 antibody (or IgG control) overnight at 4°C with rotation.

-

Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

-

Streptavidin Pulldown (for Chem-seq):

-

Incubate the sheared chromatin with streptavidin magnetic beads to capture the bio-JQ1-protein-DNA complexes.

-

-

Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins and DNA.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by incubating at 65°C with NaCl.

-

DNA Purification: Treat the samples with RNase A and Proteinase K, followed by DNA purification using phenol-chloroform extraction or a commercial kit.

Part 3: Library Preparation and Sequencing

-

Quantify the purified DNA.

-

Prepare sequencing libraries from the ChIP DNA and input control DNA according to the manufacturer's instructions (e.g., Illumina TruSeq ChIP Library Prep Kit).

-

Perform high-throughput sequencing.

Part 4: Data Analysis Workflow[9][10]

-

Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

-

Read Alignment: Align the reads to the appropriate reference genome using an aligner such as BWA or Bowtie2.[6]

-

Peak Calling: Identify regions of significant enrichment (peaks) in the ChIP samples compared to the input control using a peak caller like MACS2.

-

Differential Binding Analysis (for Indirect ChIP-seq): Compare the peak profiles of JQ1-treated and control samples to identify regions with significantly altered BRD4 binding.

-

Peak Annotation and Functional Analysis: Annotate the identified peaks to nearby genes and perform functional enrichment analysis (e.g., GO, KEGG pathways) to understand the biological processes associated with JQ1 binding sites.

Mandatory Visualization

Caption: JQ1 inhibits BET proteins, altering gene transcription and downstream cellular processes.

Caption: Workflow for JQ1 ChIP-seq from cell treatment to data analysis.

References

- 1. tandfonline.com [tandfonline.com]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Genome-wide determination of drug localization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Effects of BRD4 inhibitor JQ1 on the expression profile of super-enhancer related lncRNAs and mRNAs in cervical cancer HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cross-linking ChIP-seq protocol | Abcam [abcam.com]

Application Note: RNA-Seq Analysis of Gene Expression Changes Following JQ1 Treatment

Audience: Researchers, scientists, and drug development professionals.

Introduction

JQ1 is a potent and specific small-molecule inhibitor of the Bromodomain and Extraterminal (BET) family of proteins, including BRD2, BRD3, BRD4, and BRDT.[1][2] By competitively binding to the acetyl-lysine recognition pockets of bromodomains, JQ1 displaces BET proteins from chromatin, leading to the modulation of transcriptional programs.[3] This activity is particularly effective in cancers driven by the overexpression of key oncogenes, most notably MYC.[4][5] RNA sequencing (RNA-seq) is a powerful technology for investigating the genome-wide transcriptional consequences of JQ1 treatment. This application note provides a comprehensive overview, detailed protocols for conducting RNA-seq experiments with JQ1, and a guide to data analysis and interpretation.

Mechanism of Action and Key Signaling Pathways

The primary mechanism of JQ1 involves the inhibition of BET proteins, which act as epigenetic readers. BRD4, a well-studied BET protein, recruits transcriptional machinery, including RNA Polymerase II, to gene promoters and enhancers, thereby activating gene expression.[5][6] JQ1 treatment disrupts this process, leading to the downregulation of BRD4-dependent genes.[6]

Key signaling pathways affected by JQ1 include:

-

MYC Pathway: JQ1 robustly suppresses the transcription of the MYC oncogene, which is a master regulator of cell proliferation, metabolism, and survival.[5][7] Consequently, a wide array of MYC target genes involved in cell cycle progression and other cancer hallmarks are also downregulated.[5][8]

-

NF-κB Pathway: In inflammatory and cancer cells, JQ1 can attenuate the NF-κB signaling pathway, contributing to its anti-inflammatory and anti-cancer effects.[9]